molecular formula C21H22ClN3O4 B2682420 N1-(2-chlorobenzyl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide CAS No. 954037-28-6

N1-(2-chlorobenzyl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide

Cat. No. B2682420
CAS RN: 954037-28-6
M. Wt: 415.87
InChI Key: MJFGDEANCBETBV-UHFFFAOYSA-N
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Description

This compound is an oxalamide derivative with a 2-phenylmorpholinoethyl group and a 2-chlorobenzyl group attached to the nitrogen atoms of the oxalamide. Oxalamides are a class of compounds that contain a C2H2N2O2 core, which consists of two amide groups sharing a carbonyl carbon .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxalamide core, with the 2-phenylmorpholinoethyl and 2-chlorobenzyl groups providing additional complexity. The presence of these groups would likely influence the compound’s physical and chemical properties, as well as its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. Factors such as polarity, molecular size and shape, and the presence of functional groups all play a role. For this specific compound, the presence of the oxalamide group, the 2-phenylmorpholinoethyl group, and the 2-chlorobenzyl group would all contribute to its properties .

Scientific Research Applications

Cooperative Motion in Amorphous Polymers

Researchers investigated the cooperative motion of polar side groups in amorphous polymers through the synthesis and copolymerization of nitrophenyl derivatives. This study highlights the potential of certain chemical groups, similar to those in the specified compound, in enhancing photoinduced birefringence in polymers, suggesting applications in reversible optical storage technologies (Meng, Natansohn, Barrett, & Rochon, 1996).

Novel Synthetic Methodologies

A novel acid-catalyzed rearrangement for synthesizing di- and mono-oxalamides from nitroaryl oxiranes has been developed. This methodology could be applicable to the synthesis of compounds with structures similar to the specified chemical, offering a new route for the preparation of oxalamide derivatives with potential applications in various fields of organic chemistry (Mamedov, Mamedova, Khikmatova, Mironova, Krivolapov, Bazanova, Chachkov, Katsyuba, Rizvanov, & Latypov, 2016).

Materials Science and Polymer Research

The study on the crystallization behavior of poly(l-lactic acid) (PLLA) with soluble-type nucleators, including oxalamide derivatives, underscores the potential of utilizing such compounds to modify polymer properties. This research indicates possible applications in enhancing the crystallization process of biodegradable polymers, which can be critical for developing new materials with improved mechanical properties and degradation rates (Shen, Ma, Yu, Dong, & Chen, 2016).

Organogels for Drug Delivery

The development of organogels using bis-(aminoalcohol)oxalamides as gelators for topical and dermal drug delivery illustrates another potential application. These organogels, capable of entrapping non-steroidal anti-inflammatory drugs, demonstrate how chemical compounds with functionalities similar to the specified molecule could be used to create novel drug delivery systems (Uzan, Barış, Çolak, Aydın, & Hoşgören, 2016).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O4/c22-17-9-5-4-8-16(17)12-23-20(27)21(28)24-13-19(26)25-10-11-29-18(14-25)15-6-2-1-3-7-15/h1-9,18H,10-14H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFGDEANCBETBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)CNC(=O)C(=O)NCC2=CC=CC=C2Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-chlorobenzyl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide

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